molecular formula C16H16N2O4S B2677436 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide CAS No. 1428349-75-0

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide

Cat. No. B2677436
CAS RN: 1428349-75-0
M. Wt: 332.37
InChI Key: MDIALHWCWLPDTG-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide, also known as MpsbpyS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide exerts its biological effects by inhibiting the activity of several enzymes, including carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in cancer cell proliferation and invasion. By inhibiting their activity, N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide can prevent cancer cell growth and invasion.
Biochemical and Physiological Effects:
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide can inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in cells. Additionally, N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide in lab experiments is its specificity towards certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one of the limitations of using N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide is its potential toxicity towards normal cells. Therefore, researchers must be cautious when using N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide in lab experiments.

Future Directions

There are several future directions for the study of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide. One of the potential future directions is the development of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide-based drugs for the treatment of cancer. Additionally, further studies are needed to understand the specific mechanisms of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide and its potential applications in other fields of scientific research, such as neuroscience and immunology.
Conclusion:
In conclusion, N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide involves several chemical reactions, and it has been extensively studied for its potential applications in cancer research. N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide exerts its biological effects by inhibiting the activity of certain enzymes, and it has several biochemical and physiological effects. While N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide has several advantages for lab experiments, researchers must be cautious due to its potential toxicity towards normal cells. Finally, there are several future directions for the study of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide, including the development of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide-based drugs for the treatment of cancer and further studies to understand its specific mechanisms of action.

Synthesis Methods

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the reaction of 2-methoxyphenol with 4-bromo-1-butene in the presence of potassium tert-butoxide to form 4-(2-methoxyphenoxy)but-2-ene. This intermediate compound is then reacted with pyridine-3-sulfonamide in the presence of copper iodide and potassium carbonate to produce N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide is in the field of cancer research. Studies have shown that N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-21-15-8-2-3-9-16(15)22-12-5-4-11-18-23(19,20)14-7-6-10-17-13-14/h2-3,6-10,13,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIALHWCWLPDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide

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